2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24N6O2S and its molecular weight is 460.56. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds related to 2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have been studied for their potential antioxidant and anticancer activities. A study by Tumosienė et al. (2020) found that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which is structurally related, exhibit significant antioxidant activity. Additionally, these compounds showed promising anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Inhibitory Activity on Lipoxygenase
Another research conducted by Asghari et al. (2016) on similar compounds, specifically derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine), revealed that they exhibit inhibitory activity against 15-lipoxygenase, an enzyme implicated in inflammatory and allergic reactions (Asghari et al., 2016).
Antifungal Activity
Research by Fedotov et al. (2022) on 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles indicated potential antifungal activity. The molecular docking studies on these compounds suggested a probable effect on the activity of 14α-demethylase lanosterol, justifying further study of their antifungal properties (Fedotov et al., 2022).
Anti-Inflammatory Activity
Compounds structurally related to this compound have been studied for their anti-inflammatory properties. Labanauskas et al. (2004) synthesized derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, exhibiting significant anti-inflammatory activity (Labanauskas et al., 2004).
Potential as Adenosine Receptor Antagonists
In a study by Falsini et al. (2017), 1,2,4-triazolo[4,3-a]pyrazin-3-one was identified as a versatile scaffold for developing adenosine receptor antagonists. This class of compounds has relevance in treating various disorders, including neurological conditions (Falsini et al., 2017).
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2S/c1-32-20-9-7-18(8-10-20)24-26-25-21-11-12-22(27-30(21)24)33-17-23(31)29-15-13-28(14-16-29)19-5-3-2-4-6-19/h2-12H,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIXGSKRFZROJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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